Sodium erythorbate monohydrate
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Overview
Description
Sodium erythorbate monohydrate is a chemical compound widely used as a food additive, particularly in processed meats, poultry, and soft drinks. It is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). This compound is known for its antioxidant properties, which help in preserving the color and flavor of food products by preventing oxidation .
Mechanism of Action
Target of Action
Sodium Erythorbate Monohydrate primarily targets nitrites in processed meats . It plays a crucial role in facilitating a faster cure and retaining the pink coloring of the meat .
Mode of Action
this compound acts as an antioxidant that converts nitrite to nitric oxide . This conversion process is accelerated by this compound, thereby enhancing the color of meat products .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of nitrite to nitric oxide . This process is crucial in the curing of meat, where nitric oxide reacts with myoglobin, a meat pigment, to form nitrosomyoglobin, producing a bright red color . During heat processing and cooking, nitrosomyoglobin is converted to a stable pigment, nitrosohemochrome, which has a pink color .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are considered to be similar to that of ascorbic acid . The sodium ion of this compound is expected to enter the sodium pool of the body .
Result of Action
The result of this compound’s action is the increased rate at which nitrite reduces to nitric oxide, thus facilitating a faster cure and retaining the pink coloring of the meat . It also helps improve flavor stability and prevents the formation of carcinogenic nitrosamines .
Action Environment
this compound is non-reactive in its dry state . When mixed with water, it becomes an effective antioxidant as it reacts readily with oxygen and other oxidizing agents . This compound is heat stable as it decomposes only at temperatures between 327.2°F (164°C) and 341.6°F (172°C) .
Biochemical Analysis
Biochemical Properties
Sodium erythorbate monohydrate is an antioxidant structurally related to vitamin C . It interacts with various enzymes and proteins, particularly those involved in the reduction of nitrite to nitric oxide . This interaction facilitates a faster cure in processed meats and helps retain their pink coloring . The compound also improves flavor stability and prevents the formation of carcinogenic nitrosamines .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an antioxidant and its influence on nitrite reduction . It can impact cell signaling pathways and gene expression, particularly those related to oxidative stress and nitric oxide production . Additionally, it can influence cellular metabolism, especially in the context of processed food products .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules involved in nitrite reduction, facilitating the conversion of nitrite to nitric oxide . This binding interaction can lead to enzyme activation, changes in gene expression, and alterations in cellular metabolic processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of nitrite reduction . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium erythorbate monohydrate is typically synthesized through the fermentation of D-glucose using Pseudomonas fluorescens bacteria. The process involves the intermediate formation of 2-keto-D-gluconic acid, which is then converted to erythorbic acid. The final step involves neutralizing erythorbic acid with sodium hydroxide to produce sodium erythorbate .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:
- Fermentation of D-glucose to produce 2-keto-D-gluconic acid.
- Conversion of 2-keto-D-gluconic acid to erythorbic acid.
- Neutralization of erythorbic acid with sodium hydroxide to form sodium erythorbate.
- Crystallization and drying to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium erythorbate monohydrate primarily undergoes oxidation-reduction reactions. As an antioxidant, it can be oxidized by scavenging oxygen, thereby inhibiting the oxidation of other compounds .
Common Reagents and Conditions:
Oxidation: Sodium erythorbate can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: It can reduce nitrites to nitric oxide, which is crucial in the curing process of meats.
Major Products Formed:
Oxidation Products: Dehydroascorbic acid and other oxidized derivatives.
Reduction Products: Nitric oxide, which reacts with myoglobin in meat to form nitrosomyoglobin, giving the meat a pink color.
Scientific Research Applications
Sodium erythorbate monohydrate has diverse applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in studies involving oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential in reducing oxidative damage in biological systems.
Industry: Widely used as a food preservative and antioxidant in the food industry
Comparison with Similar Compounds
Sodium ascorbate: Another sodium salt of a stereoisomer of ascorbic acid, used similarly as an antioxidant.
Erythorbic acid: The parent compound of sodium erythorbate, also used as an antioxidant.
Ascorbic acid (vitamin C): A well-known antioxidant with similar properties but different applications
Uniqueness: Sodium erythorbate monohydrate is unique due to its specific use in the food industry for curing meats and preventing the formation of carcinogenic nitrosamines. Its ability to enhance the color and flavor stability of food products sets it apart from other antioxidants .
Properties
CAS No. |
63524-04-9 |
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Molecular Formula |
C6H10NaO7 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1 |
InChI Key |
WYRHHUCFJGBSPP-DMWQRSMXSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |
Isomeric SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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